molecular formula C24H21N3OS B2928250 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798520-97-4

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2928250
M. Wt: 399.51
InChI Key: YTTWNZCIAUAQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of acetylpyridine with thiophene carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a hydrazinylpyrimidine derivative . This derivative can be used as a key intermediate for a facile synthesis of the target compounds .

Scientific Research Applications

Synthesis and Characterization

Research has extensively explored the synthesis and structural characterization of urea derivatives, including compounds similar to "1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea". Studies have demonstrated various synthetic strategies and chemical reactions that lead to the formation of urea derivatives and assessed their structures using techniques like X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. These compounds have been synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Ośmiałowski et al., 2013), (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities

Several studies have focused on evaluating the antimicrobial and anticancer activities of urea derivatives. These compounds have shown varying degrees of activity against different bacterial and fungal species, as well as potential anticancer properties in vitro. The design of these molecules often targets the optimization of pharmacophoric elements to enhance activity, demonstrating the utility of urea derivatives in the development of new therapeutic agents (Elewa et al., 2021), (Gaudreault et al., 1988).

Inhibitory and Enzymatic Activities

Urea derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential as biochemical tools or therapeutic agents. These studies include the synthesis of flexible urea derivatives as novel acetylcholinesterase inhibitors, indicating the importance of spacer length and conformational flexibility for enzymatic inhibition. Such research underscores the relevance of urea derivatives in the development of inhibitors for enzymes implicated in diseases (Vidaluc et al., 1995).

Anion Recognition and Supramolecular Chemistry

Research into the supramolecular chemistry of urea derivatives has revealed their capability to act as neutral receptors for anions, such as dihydrogen phosphate. This property is based on the formation of highly stable complexes through hydrogen bonding, showcasing the utility of urea derivatives in chemical sensing and molecular recognition (Nishizawa et al., 1995).

properties

IUPAC Name

1-benzhydryl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWNZCIAUAQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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